cis-2-Hexene

Descripción general

Descripción

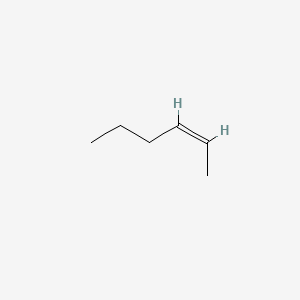

cis-2-Hexene is an organic compound that is a geometric isomer of hexene. It is characterized by the presence of a double bond between the second and third carbon atoms in the chain, with the two hydrogen atoms on the same side of the double bond, which is the defining feature of the "cis" configuration.

Synthesis Analysis

The synthesis of this compound can be achieved through the isomerization of 1-hexene. This process can be catalyzed by various catalysts such as H-ZSM-5 zeolite, which has been shown to produce cis- and trans-2-hexene as principal products through double bond shift, cis-trans isomerization, and other processes . Another method involves the use of sulfated mesoporous Ta oxides, which can convert 1-hexene to trans/cis-2-isomers efficiently . Additionally, a diastereoselective synthesis method has been developed for cis-3-hexene-1,6-diols, which involves hydroboration of a terminal alkyne and transmetalation to zinc to give a divinylzinc intermediate that can be further processed to produce diols with a cis double bond .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the cis configuration of the double bond. Studies on related molecules, such as cis- and trans-3-chloro-bicyclo[3,1,0]-hexane, have been conducted using methods like gas electron diffraction and molecular mechanics calculations to understand their conformational mixtures and molecular structures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including photolysis. For instance, cis-hexene-2 has been photolyzed using specific radiation, leading to cis-trans isomerization and cleavage reactions . The isomerization reactions of 1-hexene to produce this compound involve active sites on catalysts that can be affected by factors such as hydration and the presence of different ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the double bond and its cis configuration affect the compound's reactivity and interactions with other molecules. For example, the molar ratio of cis/trans 2-hexene isomers can be explained by the presence of two types of active sites in the isomerization reaction on cracking catalysts . The confinement effects in the isomerization process also play a role, as seen in the variation of the molar ratio of trans/cis-2-hexene isomers with pore size in mesoporous Ta oxides .

Aplicaciones Científicas De Investigación

Catalytic Isomerization

cis-2-Hexene has been a subject of interest in the field of catalytic isomerization. The isomerization of 1-hexene to this compound isomers has been demonstrated over sulfated mesoporous Ta oxides, showcasing a significant conversion rate and selectivity. The selectivity towards the trans-isomer of this compound has been notably high in certain catalysts, indicating the potential for controlled isomerization processes (Rao, Kang, & Antonelli, 2008).

Stereoselective Hydrogenation

The stereoselective hydrogenation of 2-hexyne to this compound using a Pd/SiO2 catalyst modified with an ionic liquid has been reported. This catalyst has shown remarkable performance, outperforming traditional toxic catalysts and offering an excellent yield towards this compound, emphasizing its potential for cleaner and more efficient hydrogenation processes (Schwab, Weidler, Lucas, & Claus, 2014).

Flavor Compound Synthesis

cis-3-Hexen-1-yl acetate, a flavor compound, is synthesized via transesterification from cis-3-hexen-1-yl and ethyl acetate over solid base KOH/γ-Al2O3 catalysts. This synthesis is critical for producing significant green note flavors used widely in the food and cosmetic industries, highlighting the relevance of this compound derivatives in flavor chemistry (Xiaoshuan et al., 2013).

Stereoselectivity in Epoxidation

Studies have been conducted to understand the stereoselectivity of cis/trans-2-hexene epoxidation. The research focuses on the mechanism of stereoselectivity using computational methods and highlights the importance of microstructure in the active centers of catalysts, paving the way for designing more effective catalysts for selective epoxidation processes (Li, Yan, Zhu, Wang, & Zhou, 2018).

Fuel Synthesis

This compound has also been explored in the synthesis of renewable jet and diesel fuels. An efficient method involving the selective dimerization of renewable feedstock, like 2-ethyl-1-hexene, to form complex mixtures of hydrocarbons, is a significant step toward sustainable fuel production. The research focuses on optimizing this process through the activity of various catalysts, highlighting the potential of this compound derivatives in future fuel technology (Harvey & Quintana, 2010).

Mecanismo De Acción

Target of Action

This compound, a hydrocarbon with the molecular formula C6H12 , primarily targets chemical reactions involving alkenes. Its primary role is as a reactant in various chemical reactions, including isomerization, hydrosilylation, and epoxidation .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, in the presence of a cobalt catalyst, it undergoes an isomerization/hydrosilylation reaction with phenyl silane to afford 1-hexylphenylsilane . In another example, this compound can be converted into an epoxide ring through a reaction with peroxycarboxylic acid . This reaction involves a concerted mechanism with a four-part, circular transition state .

Biochemical Pathways

This compound is involved in the epoxidation pathway, where it is converted into an oxacyclopropane ring, also known as an epoxide ring . This ring can be further reacted to form anti vicinal diols . The location of the carbon-carbon double bond in the hexene isomer can influence the reaction pathway and the resulting products .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For instance, in the isomerization/hydrosilylation reaction, the product is 1-hexylphenylsilane . In the epoxidation reaction, the product is an epoxide ring .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-hex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPKRALMXUUNKS-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015840 | |

| Record name | (2Z)-2-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | cis-2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

150.0 [mmHg] | |

| Record name | cis-2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7688-21-3 | |

| Record name | cis-2-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI6O1H5J7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cis-2-Hexene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic peaks in its infrared (IR) spectrum. Studies using model compounds for polybutadiene have identified specific low-frequency vibrations associated with the cis C=C bond and its neighboring C-C bonds. [] These spectral features can help distinguish this compound from its trans isomer and other related compounds.

Q3: How does this compound behave in olefin metathesis reactions?

A3: this compound can be produced via olefin metathesis of cis-2-pentene. This equilibrium-limited reaction can be carried out in a reactive distillation column. Mathematical models, such as ARX and ARMAX models, have been developed to simulate and optimize this process, contributing to the efficient production of this compound. []

Q4: Can this compound be produced through catalytic isomerization?

A4: Yes, this compound can be produced through the isomerization of 1-hexene. Various catalysts have been studied for this reaction, including sulfated mesoporous tantalum oxide and zeolites like ZSM-5. Notably, the pore size of the catalyst can influence the cis/trans ratio of the 2-hexene isomers produced, highlighting the impact of confinement effects in these reactions. [, ]

Q5: Have computational methods been employed to study the formation of this compound?

A5: Yes, density functional theory (DFT) calculations have been instrumental in understanding the mechanism of 1-hexene isomerization to this compound over ZSM-5 zeolite. These studies have revealed the energetic aspects of the reaction pathway, providing insights into the role of Brønsted acid sites and the stability of alkoxy intermediates formed during the process. []

Q6: Is this compound biodegradable under anaerobic conditions?

A6: Research suggests that this compound, along with its trans isomer and 1-hexene, resist degradation by methanogenic enrichment cultures. These cultures, primarily composed of Methanospirillum hungatei and Methanothrix soehngenii, could not utilize these hexene isomers as substrates for methanogenesis. This finding suggests that the presence of a terminal double bond is crucial for the anaerobic biodegradation of hydrocarbons by these microbial communities. []

Q7: How is this compound typically purified and analyzed?

A7: this compound, along with a series of other hydrocarbons, is often purified for use as an API-Standard reference material. The purification process typically involves meticulous techniques to remove impurities and achieve high purity levels. Freezing point determination serves as a critical quality control measure, with highly accurate freezing point values reported for these standard hydrocarbons. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.